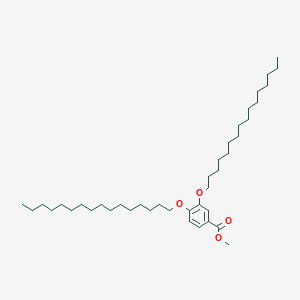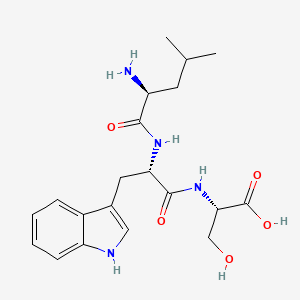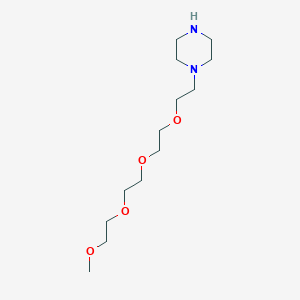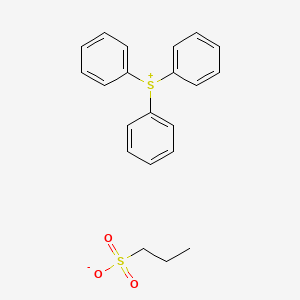![molecular formula C2H4P2Se3 B14243645 2,5,7-Triselena-1,4-diphosphabicyclo[2.2.1]heptane CAS No. 185347-02-8](/img/structure/B14243645.png)
2,5,7-Triselena-1,4-diphosphabicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,7-Triselena-1,4-diphosphabicyclo[2.2.1]heptane is a unique organophosphorus compound characterized by the presence of selenium atoms in its bicyclic structure. The compound’s molecular formula is C2H4P2Se3, and it consists of 4 hydrogen atoms, 2 carbon atoms, 2 phosphorus atoms, and 3 selenium atoms
Análisis De Reacciones Químicas
2,5,7-Triselena-1,4-diphosphabicyclo[2.2.1]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield selenium oxides, while reduction reactions could produce selenides .
Aplicaciones Científicas De Investigación
2,5,7-Triselena-1,4-diphosphabicyclo[2.2.1]heptane has several scientific research applications. In chemistry, it is used as a precursor for synthesizing other organophosphorus compounds. In biology and medicine, its selenium content makes it a candidate for studying selenium’s role in biological systems and potential therapeutic applications. In industry, the compound’s unique properties may be leveraged for developing new materials and catalysts .
Mecanismo De Acción
The mechanism of action of 2,5,7-Triselena-1,4-diphosphabicyclo[2.2.1]heptane involves its interaction with molecular targets and pathways in biological systems. The selenium atoms in the compound can participate in redox reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
2,5,7-Triselena-1,4-diphosphabicyclo[2.2.1]heptane can be compared with other similar compounds, such as 2,3,5,6,7-Pentaselena-1,4-diphosphabicyclo[2.2.1]heptane and 2,3,5,6,7-Pentaoxa-1,4-diphosphabicyclo[2.2.1]heptane . These compounds share a similar bicyclic structure but differ in the number and type of heteroatoms (selenium or oxygen) present. The uniqueness of this compound lies in its specific arrangement of selenium atoms, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
185347-02-8 |
|---|---|
Fórmula molecular |
C2H4P2Se3 |
Peso molecular |
326.9 g/mol |
Nombre IUPAC |
2,5,7-triselena-1,4-diphosphabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C2H4P2Se3/c1-3-6-2-4(5-1)7-3/h1-2H2 |
Clave InChI |
UBLGOEULVQNGPJ-UHFFFAOYSA-N |
SMILES canónico |
C1P2[Se]CP([Se]1)[Se]2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenamine, N,N'-[1,2-bis(2-methylphenyl)-1,2-ethanediylidene]bis-](/img/structure/B14243571.png)

![Phosphine, [2-(9-phenanthrenyl)phenyl]diphenyl-](/img/structure/B14243577.png)


![Tris[4-(fluoromethyl)phenyl]borane](/img/structure/B14243590.png)




![[4-(Phosphonomethoxy)phenyl]acetic acid](/img/structure/B14243613.png)
![(1R,5R)-1-(2,4,6-Trimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14243620.png)
![Ethyl 6-{[(triphenylmethyl)sulfanyl]methyl}pyridine-3-carboxylate](/img/structure/B14243626.png)
